

An In-depth Technical Guide to the Physical and Chemical Properties of C₁₁H₂₃N₃S

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Compound of Interest

Compound Name: 11-Azido-1-undecanethiol

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Disclaimer: The molecular formula C₁₁H₂₃N₃S does not correspond to a single, well-documented compound in major chemical databases. This guide, therefore, focuses on a plausible structural isomer, 1,1-diethyl-4-pentylthiosemicarbazide, and the broader class of N,N'-disubstituted thiourea and thiosemicarbazide derivatives to provide a representative overview of the expected physical and chemical properties, experimental protocols, and potential biological significance.

Introduction to the Thiourea and Thiosemicarbazide Scaffold

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by amino groups. Their structural analogue, thiosemicarbazides, incorporate an additional nitrogen atom adjacent to one of the nitrogens of the thiourea core. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.

The properties of these molecules can be significantly tuned by altering the substituents on the nitrogen atoms. Long alkyl chains, such as a pentyl group, generally increase lipophilicity, which can influence solubility, membrane permeability, and biological activity.

Proposed Structure: 1,1-diethyl-4-pentylthiosemicarbazide

A plausible structure for C₁₁H₂₃N₃S is 1,1-diethyl-4-pentylthiosemicarbazide. This molecule contains the core thiosemicarbazide functional group with diethyl and pentyl substitutions.

Molecular Structure:

Physical and Chemical Properties

Quantitative data for the specific isomer 1,1-diethyl-4-pentylthiosemicarbazide is not readily available. However, by examining related N,N'-dialkylthioureas and other long-chain thiourea derivatives, we can predict its general properties.

Table 1: Predicted Physical Properties of 1,1-diethyl-4-pentylthiosemicarbazide

Property	Predicted Value/Characteristic	Rationale/Comparison
Molecular Weight	245.44 g/mol	Calculated from the molecular formula.
Appearance	White to off-white crystalline solid	Typical appearance of N,N'-disubstituted thioureas.
Melting Point	60-100 °C	N,N'-dibutylthiourea melts at 64-67 °C[1]. The presence of an additional nitrogen and different alkyl chain lengths will influence this value.
Boiling Point	Decomposes upon heating	N,N'-diethylthiourea decomposes at its boiling point[2].
Solubility	Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.	The long alkyl chains and the thiocarbonyl group contribute to its organic solubility. N,N'-diethylthiourea is very slightly soluble in water but soluble in ethanol[2][3][4].
Density	~1 g/cm ³	N,N'-dibutylthiourea has a density of 1.089 g/cm ³ [1].

Table 2: Predicted Chemical Properties and Reactivity

Property	Characteristic	Description
Basicity	Weakly basic	The lone pairs on the nitrogen and sulfur atoms can accept protons, but they are relatively weak bases.
Hydrogen Bonding	Capable of acting as both hydrogen bond donor and acceptor.	The N-H groups can donate hydrogen bonds, while the sulfur and nitrogen atoms can accept them.
Reactivity	The thiocarbonyl group is the primary site of reactivity.	Can undergo reactions such as alkylation, oxidation, and complexation with metal ions. Amide-like reactivity is also observed[5].
Complexation	Forms coordination complexes with various metal ions.	The sulfur atom is a soft donor and readily coordinates with soft metal ions.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the proposed C₁₁H₂₃N₃S isomer are not available. However, general and adaptable methods for the synthesis of N,N'-disubstituted thioureas and thiosemicarbazides are well-established.

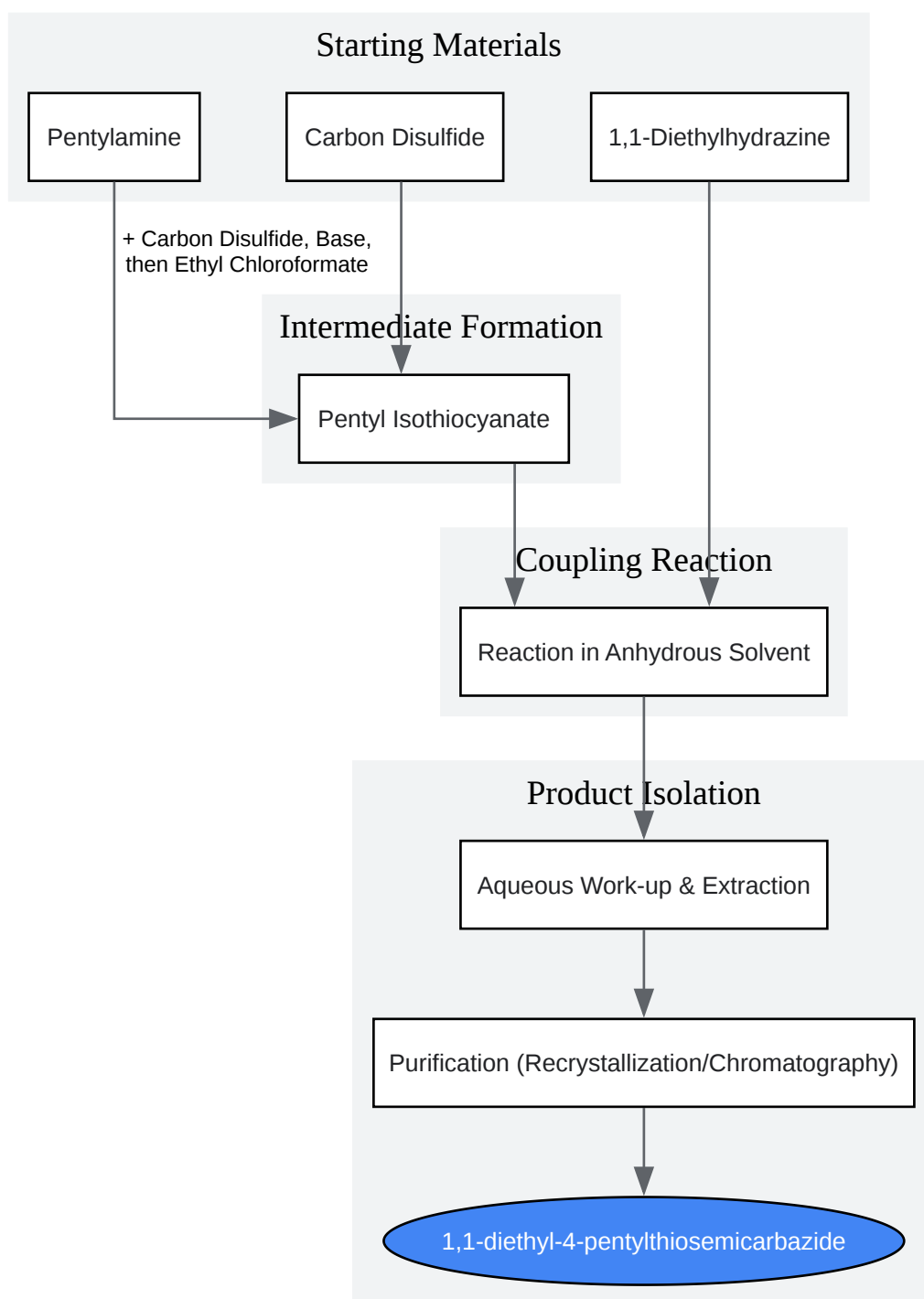
Synthesis of N,N'-Disubstituted Thioureas and Thiosemicarbazides

A common and versatile method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine[6]. For thiosemicarbazides, a similar approach using a hydrazine derivative is employed.

General Synthetic Procedure for 1,1-diethyl-4-pentylthiosemicarbazide:

- **Formation of the Isothiocyanate:** Pentylamine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt. This intermediate is then treated with a coupling agent like ethyl chloroformate to yield pentyl isothiocyanate.
- **Reaction with Hydrazine Derivative:** The resulting pentyl isothiocyanate is then reacted with 1,1-diethylhydrazine in a suitable solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- **Work-up and Purification:** The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram 1: General Synthesis Workflow for a Disubstituted Thiosemicarbazide



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Caption: General workflow for the synthesis of 1,1-diethyl-4-pentylthiosemicarbazide.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the presence of the pentyl and diethyl groups and the overall structure.
- Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching of the alkyl chains, and the C=S stretching of the thiocarbonyl group would be expected.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Thiourea and thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[7][8]. The biological activity is often influenced by the nature of the substituents on the nitrogen atoms.

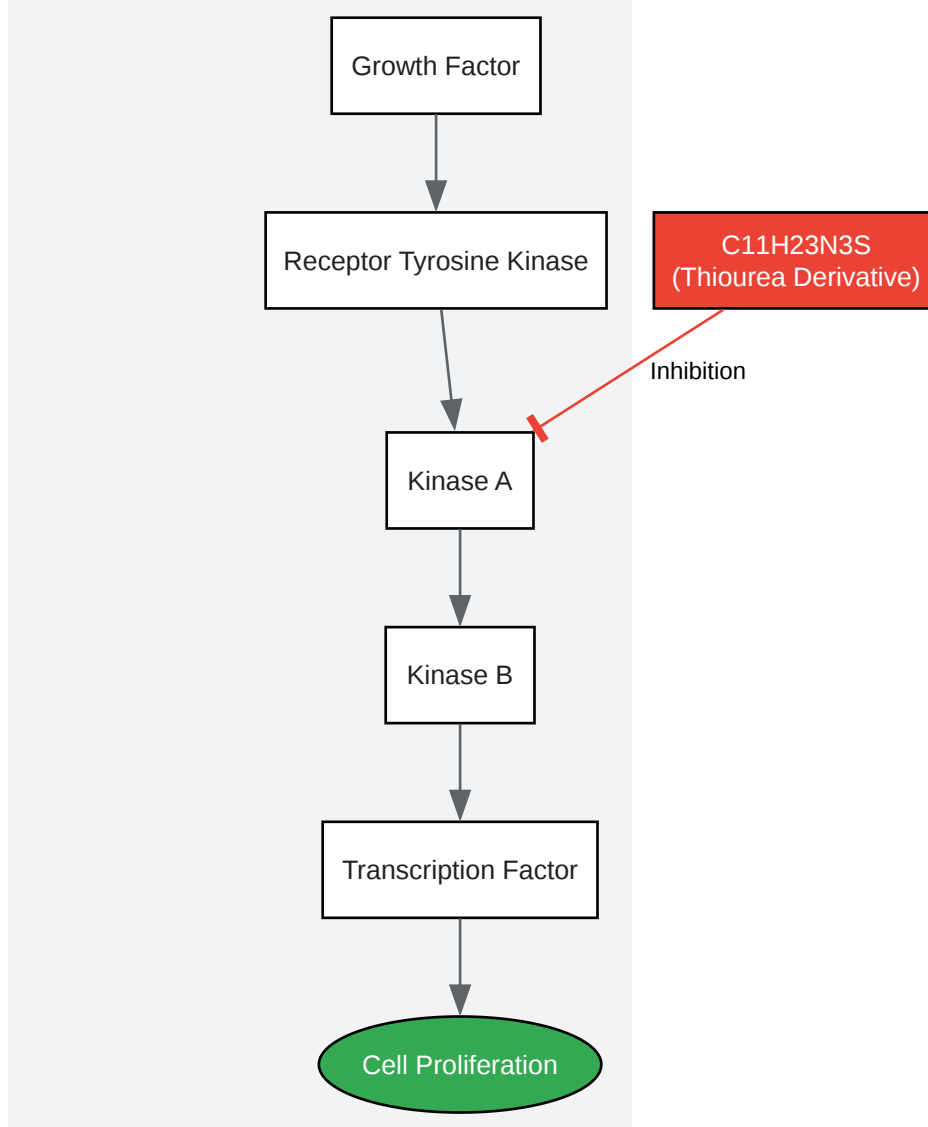
The presence of long alkyl chains can enhance the lipophilicity of the molecule, potentially increasing its ability to cross cell membranes. However, increased lipophilicity can also lead to decreased aqueous solubility and potential off-target effects.

While specific signaling pathways for $\text{C}_{11}\text{H}_{23}\text{N}_3\text{S}$ are unknown, thiourea derivatives have been reported to interact with various biological targets:

- Enzyme Inhibition: Many thiourea derivatives are known to inhibit enzymes by coordinating with metal ions in the active site or through other interactions.
- Receptor Binding: The thiourea scaffold can serve as a pharmacophore for interacting with various receptors.
- Anticancer Activity: Some thiourea derivatives exhibit anticancer activity through mechanisms that may involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.

Diagram 2: Hypothetical Signaling Pathway Inhibition by a Thiourea Derivative

Hypothetical Kinase Signaling Pathway

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Caption: Hypothetical inhibition of a kinase signaling pathway by a thiourea derivative.

Conclusion

While the specific compound C11H23N3S is not well-characterized in the scientific literature, by examining the properties of the plausible isomer 1,1-diethyl-4-pentylthiosemicarbazide and the broader class of thiourea and thiosemicarbazide derivatives, we can infer its likely physical and chemical characteristics. This class of compounds presents significant opportunities for

drug discovery and development due to their tunable properties and diverse biological activities. The provided experimental frameworks for synthesis and characterization, along with the overview of potential biological targets, offer a solid foundation for researchers and scientists interested in exploring the potential of this and related molecules. Further research is warranted to synthesize and evaluate the specific properties and biological activities of C₁₁H₂₃N₃S isomers.

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